molecular formula C6H7Br2N3 B14031979 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B14031979
M. Wt: 280.95 g/mol
InChI Key: UKMSUEDQJNAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is a brominated derivative of the imidazo[1,2-a]pyrazine scaffold, characterized by a partially saturated dihydroimidazole ring. This compound is structurally distinguished by a bromine atom at the 5-position and a hydrobromide counterion, which enhances its stability and solubility. It is commercially available (e.g., from Leap Chem Co., Ltd.) and serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting kinases, viral proteases, and other therapeutic targets .

Properties

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine;hydrobromide

InChI

InChI=1S/C6H6BrN3.BrH/c7-5-3-8-4-6-9-1-2-10(5)6;/h3-4H,1-2H2;1H

InChI Key

UKMSUEDQJNAHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=CC2=N1)Br.Br

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Diamino- or 3-Alkylamino-2-aminopyrazine with α-Halocarbonyl Compounds

This method is well-documented in patent literature and involves the cyclization of appropriately substituted aminopyrazines with α-halocarbonyl reagents to form the imidazo[1,2-a]pyrazine ring system.

Reaction Scheme:

Step Reagents & Conditions Description
A 2,3-Diamino- or 3-alkylamino-2-aminopyrazine + α-halocarbonyl compound Condensation reaction leading to ring closure forming the imidazo[1,2-a]pyrazine core
B Workup and purification Isolation of the hydrobromide salt by treatment with hydrobromic acid
  • The starting aminopyrazines are typically brominated at the 5-position prior to or during the reaction sequence.
  • The α-halocarbonyl compound acts as the cyclizing agent, facilitating ring closure through nucleophilic attack by amino groups.
  • The hydrobromide salt form is obtained by acidification with hydrobromic acid, enhancing compound stability and crystallinity.

Key Notes:

  • This method allows for selective incorporation of bromine at the 5-position.
  • Reaction conditions are generally mild to moderate temperatures to avoid decomposition.
  • The reaction sequence is adaptable to various substituents on the pyrazine ring, allowing structural diversity.

Halogenation and Substitution on Imidazo[1,2-a]pyrazine Derivatives

An alternative approach involves halogenation of preformed imidazo[1,2-a]pyrazine derivatives followed by substitution reactions to introduce the hydrobromide salt.

Reaction Scheme:

Step Reagents & Conditions Description
A Imidazo[1,2-a]pyrazine derivative + N-bromosuccinimide (NBS) Selective bromination at the 5-position
B Treatment with hydrobromic acid Formation of hydrobromide salt
C Optional substitution with ammonia or alkylamines Further functionalization if required
  • N-bromosuccinimide is used as a brominating agent, providing regioselective bromination at the 5-position.
  • The hydrobromide salt is formed by acid treatment, often improving solubility and crystallinity.
  • Substitution reactions can be performed on halogenated intermediates to introduce additional functional groups.

Key Notes:

  • This method is advantageous for late-stage functionalization.
  • The use of NBS allows for controlled bromination without over-halogenation.
  • The hydrobromide salt formation step is crucial for isolating the pure compound.

Experimental Data and Yields

The following table summarizes typical yields and reaction conditions reported in the literature for related imidazo[1,2-a]pyrazine brominated derivatives, which closely parallel the preparation of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide:

Preparation Step Reagents & Conditions Yield (%) Notes
Condensation of 2,3-diaminopyrazine with α-halocarbonyl Mild heating, solvent: ethanol or DMF 60-75 Purification by recrystallization
Bromination with N-bromosuccinimide (NBS) Room temp, solvent: dichloromethane 70-85 Selective 5-position bromination
Hydrobromide salt formation Treatment with hydrobromic acid, aqueous medium >90 Enhances stability and crystallinity

Additional Observations:

  • Reaction monitoring by TLC and HPLC confirms completion.
  • Purification often involves filtration and recrystallization from ethyl acetate or similar solvents.
  • Activated carbon treatment is sometimes used to remove colored impurities.

Literature Sources and Authority

  • The condensation and substitution methods are derived from patent WO1988004298A1, which details the preparation of halogenated imidazo[1,2-a]pyrazines and their salts, including hydrobromides.
  • Related heterocyclic synthesis principles are supported by academic reviews on imidazo-pyrimidines and pyrazines, which share synthetic strategies with imidazo-pyrazines.
  • Experimental protocols for bromination and salt formation are consistent with procedures used in the preparation of related brominated azaindoles and heterocycles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution Products: Azides, nitriles, and amines.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: De-brominated imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The imidazo[1,2-a]pyrazine core is highly modular, with variations in substitution patterns and saturation leading to diverse pharmacological profiles. Key structural analogs include:

Compound Name Substituents/Saturation Key Features
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide 5-Br, 2,3-dihydro ring, hydrobromide salt Enhanced stability due to hydrobromide; partial saturation reduces aromatic interactions .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride 2-Br, fully saturated ring, HCl salt Increased solubility; fully saturated ring may limit π-stacking interactions .
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine 8-Br, 6-Cl, 3-Me Halogenation at 8-position enhances steric bulk; methyl group improves lipophilicity .
3-Phenylimidazo[1,2-a]pyrazine 3-Ph, fully aromatic Aromatic phenyl group facilitates π-π interactions in kinase binding pockets .

Physicochemical and Optical Properties

  • Solubility : The hydrobromide salt improves aqueous solubility compared to neutral analogs (e.g., 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride ) .
  • Fluorescence : Benzoimidazo-pyrrolo[1,2-a]pyrazine hybrids exhibit blue emission in aggregated states . Bromine’s electron-withdrawing effect in the target compound may quench fluorescence, limiting applications in bioimaging compared to methyl-substituted analogs .

Drug-Likeness and Toxicity

  • Toxicity : Brominated compounds may pose hepatotoxicity risks, necessitating metabolic studies. In contrast, methyl-substituted derivatives (e.g., 6-methylbenzoimidazopyrrolopyrazine ) show negligible phototoxicity in cell assays .

Biological Activity

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

1. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. The compound can be synthesized through cyclization reactions involving 2-bromo-1,3-diaminopropane and α,β-unsaturated carbonyl compounds.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of imidazo[1,2-a]pyrazine demonstrate potent activity against various bacterial strains, including multidrug-resistant pathogens. The antibacterial efficacy is often quantified using Minimum Inhibitory Concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
S. aureus10
Pseudomonas aeruginosa12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown activity against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Cell LineIC50 (µM)
MCF-78
A-5496

Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptotic pathways.

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of various imidazo[1,2-a]pyrazine derivatives against resistant strains of Salmonella Typhi. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to conventional antibiotics like ciprofloxacin.

Case Study: Cancer Cell Proliferation Inhibition

Another significant study focused on the effect of the compound on cancer cell proliferation. The research demonstrated that treatment with this compound resulted in a marked decrease in cell viability and proliferation rates in vitro. The study utilized flow cytometry to analyze cell cycle distribution and observed an accumulation of cells in the G0/G1 phase post-treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation : It may also act as an antagonist or agonist at various receptor sites, influencing signaling pathways related to inflammation and cell survival.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide?

Answer:
The compound can be synthesized via cyclocondensation or one-pot multi-step reactions using brominated precursors. For example, analogous imidazo[1,2-a]pyrazine derivatives are synthesized by reacting bromoacetyl intermediates with heterocycles (e.g., pyrimidin-2-amine) under controlled conditions to form fused rings . Cyclization reactions involving brominated aldehydes and hydrazine derivatives are also effective, as demonstrated in the synthesis of structurally related tetrahydroimidazo[1,2-a]pyridines, achieving yields >60% with purity confirmed via NMR and HRMS .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use multi-nuclear NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm regiochemistry and hydrogenation patterns. For example, diethyl 3-benzyl-7-(4-bromophenyl)-tetrahydroimidazo[1,2-a]pyridine derivatives were validated using 1^1H NMR chemical shifts in DMSO-d6_6 (e.g., δ 1.15–1.22 for ester methyl groups) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight accuracy; discrepancies <0.02% between calculated and observed values are acceptable .

Advanced: What strategies address contradictions in reaction yields during bromination of imidazo[1,2-a]pyrazine derivatives?

Answer:
Contradictions often arise from competing reaction pathways (e.g., over-bromination vs. ring-opening). Optimize by:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions .
  • Stoichiometric tuning : Use 1.1–1.3 equivalents of brominating agents (e.g., NBS or Br2_2) to avoid excess halogenation .
  • In-situ monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction time dynamically .

Advanced: How can researchers design experiments to study the compound’s coordination chemistry with transition metals?

Answer:
Leverage hydrazide-functionalized analogues to form stable metal complexes. For example, pyrimidine hydrazide ligands form octahedral Cr(III) or Fe(III) complexes, characterized via elemental analysis, IR (νC=O_{C=O} at 1650–1700 cm1^{-1}), and molar conductivity measurements . Use single-crystal X-ray diffraction (as in ) to resolve metal-ligand bond lengths and geometries, critical for applications in catalysis or antimicrobial studies .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water or DCM/hexane systems to remove unreacted brominated precursors.
  • Column chromatography : Optimize with silica gel and gradients of ethyl acetate/hexane (5–30%) for polar impurities .
  • HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity in drug discovery contexts?

Answer:

  • DFT calculations : Predict electrophilic bromination sites using Fukui indices or molecular electrostatic potential maps .
  • Docking studies : Model interactions with biological targets (e.g., kinase enzymes) by aligning the bromine substituent with hydrophobic binding pockets .
  • MD simulations : Assess stability of metal complexes in physiological conditions (e.g., pH 7.4, 310 K) to prioritize synthetic targets .

Basic: What analytical techniques confirm the absence of regioisomeric byproducts?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., distinguishing C-5 vs. C-7 bromination) .
  • X-ray crystallography : Definitive proof of regiochemistry, as shown for 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine (space group P21_1/c, Z = 4) .
  • IR spectroscopy : Monitor unique carbonyl or C-Br stretching frequencies (500–600 cm1^{-1}) .

Advanced: How should researchers mitigate thermal decomposition during storage?

Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C for imidazo[1,2-a]pyrazines) .
  • Storage conditions : Use amber vials under argon at −20°C to prevent photolytic or oxidative degradation .
  • Stabilizers : Add 1–5% w/w ascorbic acid to scavenge free radicals in solid-state formulations .

Basic: What spectroscopic benchmarks are available for validating synthetic intermediates?

Answer:

Intermediate Key NMR Signals HRMS (m/z)
Bromoacetyl precursorδ 4.3 (s, 2H, CH2_2Br)197.03 (C7_7H5_5BrN2_2)
Tetrahydroimidazo[1,2-a]pyrazine coreδ 3.8–4.1 (m, 4H, CH2_2-CH2_2)550.0978 (C28_28H24_24BrN3_3O5_5)

Advanced: What mechanistic insights explain the compound’s activity in antimicrobial assays?

Answer:
The bromine atom enhances membrane permeability via lipophilic interactions, while the dihydroimidazo ring disrupts bacterial DNA gyrase. In Cr(III) complexes, the metal center facilitates redox cycling, generating reactive oxygen species (ROS) that damage microbial cells . Structure-activity relationship (SAR) studies show a 4–8x increase in MIC values against S. aureus when the bromine is retained versus dehalogenated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.